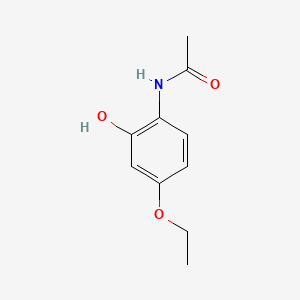
2H-Benzimidazole,5-methoxy-,1-oxide(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazole,5-methoxy-,1-oxide(9CI) is a heterocyclic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their extensive range of biological activities and applications in various fields such as medicine, agriculture, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole,5-methoxy-,1-oxide(9CI) typically involves the oxidation of 2H-benzimidazole derivatives. One common method is the reaction of 5-methoxy-2H-benzimidazole with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of 2H-Benzimidazole,5-methoxy-,1-oxide(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of oxidizing agents and solvents may vary based on cost and availability, but the fundamental reaction mechanism remains the same.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Benzimidazole,5-methoxy-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of di-N-oxides.
Reduction: Reduction reactions can convert the N-oxide back to the parent benzimidazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Di-N-oxides of benzimidazole.
Reduction: 5-methoxy-2H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2H-Benzimidazole,5-methoxy-,1-oxide(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiparasitic agent.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2H-Benzimidazole,5-methoxy-,1-oxide(9CI) involves its interaction with various molecular targets. The N-oxide functionality can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to specific enzymes and inhibit their activity, contributing to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Benzimidazole,5-methoxy-: Lacks the N-oxide functionality, resulting in different chemical properties.
2H-Benzimidazole,5-chloro-,1-oxide: Substitution of the methoxy group with a chloro group alters its reactivity and biological activity.
2H-Benzimidazole,5-methyl-,1-oxide: The presence of a methyl group instead of a methoxy group affects its solubility and interaction with biological targets.
Uniqueness
2H-Benzimidazole,5-methoxy-,1-oxide(9CI) is unique due to the presence of both the methoxy group and the N-oxide functionality. This combination enhances its chemical reactivity and broadens its range of applications in various fields.
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
5-methoxy-1-oxido-2H-benzimidazol-1-ium |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-2-3-8-7(4-6)9-5-10(8)11/h2-4H,5H2,1H3 |
Clé InChI |
DDAYDQUPXGGXIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC[N+](=C2C=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


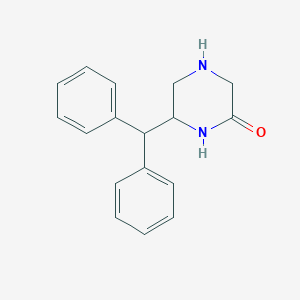
![(3aR,5S,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13822659.png)
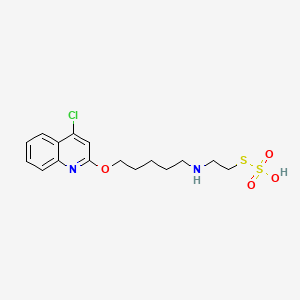
![1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo](/img/structure/B13822664.png)
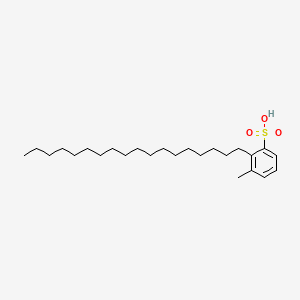
![4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B13822668.png)
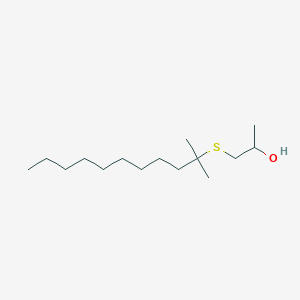
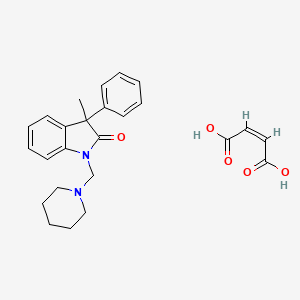
![P-[(5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridyl)azo]-N-(2-ethylhexyl)benzamide](/img/structure/B13822684.png)
![2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline](/img/structure/B13822685.png)
![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)
![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)
